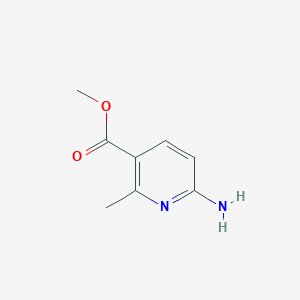
6-アミノ-2-メチルニコチン酸メチル
概要
説明
Methyl 6-amino-2-methylnicotinate: is an organic compound with the molecular formula C8H10N2O2. It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 6-position and a methyl group at the 2-position of the nicotinic acid ring. This compound is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Methyl 6-amino-2-methylnicotinate is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
作用機序
Target of Action
It is a derivative of nicotinic acid, and similar compounds have been known to target peripheral vasodilation .
Mode of Action
It is suggested that similar compounds like methyl nicotinate promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life .
Pharmacokinetics
Similar compounds like methyl nicotinate are known to act as a peripheral vasodilator to enhance local blood flow at the site of application .
Result of Action
It is suggested that similar compounds like methyl nicotinate induce vasodilation of the peripheral blood capillaries .
生化学分析
Biochemical Properties
Methyl 6-amino-2-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, influencing their activity. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the cellular context. For instance, Methyl 6-amino-2-methylnicotinate has been shown to affect the activity of sirtuins, a family of NAD±dependent deacetylases, which play a crucial role in cellular metabolism and aging .
Cellular Effects
Methyl 6-amino-2-methylnicotinate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling pathways such as the AMP-activated protein kinase (AMPK) pathway and the mechanistic target of rapamycin (mTOR) pathway. These pathways are critical for regulating cellular energy homeostasis and growth. Additionally, Methyl 6-amino-2-methylnicotinate has been found to impact gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and gene transcription .
Molecular Mechanism
The molecular mechanism of action of Methyl 6-amino-2-methylnicotinate involves its interactions with various biomolecules. At the molecular level, this compound can bind to specific enzymes and proteins, leading to changes in their activity. For example, Methyl 6-amino-2-methylnicotinate has been shown to inhibit the activity of poly (ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair and cellular stress responses. This inhibition can result in increased cellular sensitivity to DNA damage and altered cell survival. Additionally, Methyl 6-amino-2-methylnicotinate can activate sirtuins, leading to deacetylation of target proteins and subsequent changes in cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-amino-2-methylnicotinate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to Methyl 6-amino-2-methylnicotinate has been associated with changes in cellular metabolism, including alterations in mitochondrial function and energy production .
Dosage Effects in Animal Models
The effects of Methyl 6-amino-2-methylnicotinate in animal models can vary with different dosages. At low to moderate doses, this compound has been found to exert beneficial effects on cellular metabolism and stress responses. At high doses, Methyl 6-amino-2-methylnicotinate can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the specific animal model used .
Metabolic Pathways
Methyl 6-amino-2-methylnicotinate is involved in several metabolic pathways, including those related to nicotinamide metabolism. This compound can be metabolized to form nicotinamide and other related metabolites, which can then participate in various biochemical reactions. Enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT) play key roles in the metabolism of Methyl 6-amino-2-methylnicotinate, influencing its conversion to active metabolites and its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, Methyl 6-amino-2-methylnicotinate is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, facilitating its uptake and localization within cells. For example, Methyl 6-amino-2-methylnicotinate can be transported into cells via nicotinamide transporters, which are responsible for the cellular uptake of nicotinamide and related compounds. Once inside the cell, Methyl 6-amino-2-methylnicotinate can accumulate in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of Methyl 6-amino-2-methylnicotinate can affect its activity and function. This compound has been found to localize to various cellular compartments, including the nucleus, mitochondria, and cytoplasm. The localization of Methyl 6-amino-2-methylnicotinate is often influenced by specific targeting signals and post-translational modifications, which direct it to particular organelles. For instance, the presence of mitochondrial targeting sequences can facilitate the localization of Methyl 6-amino-2-methylnicotinate to the mitochondria, where it can influence mitochondrial function and energy production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2-methylnicotinate typically involves the esterification of 6-amino-2-methylnicotinic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of Methyl 6-amino-2-methylnicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality. The final product is typically obtained through crystallization and drying processes.
化学反応の分析
Types of Reactions: Methyl 6-amino-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted nicotinates.
類似化合物との比較
Methyl nicotinate: Lacks the amino group at the 6-position.
6-Amino-2-methylnicotinic acid: Lacks the ester group at the 3-position.
2-Methyl-3-pyridinecarboxylic acid: Lacks the amino group at the 6-position.
Uniqueness: Methyl 6-amino-2-methylnicotinate is unique due to the presence of both the amino group at the 6-position and the methyl group at the 2-position, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research applications.
特性
IUPAC Name |
methyl 6-amino-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEVWMZAZULDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716956 | |
| Record name | Methyl 6-amino-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872355-52-7 | |
| Record name | Methyl 6-amino-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)
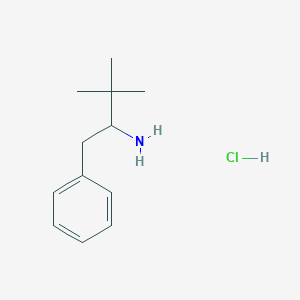
![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)

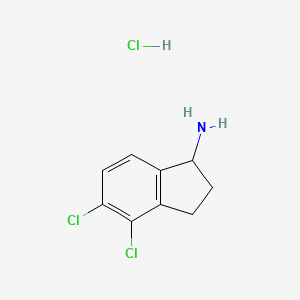
amine](/img/structure/B1455427.png)


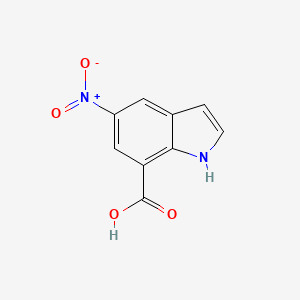

![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)
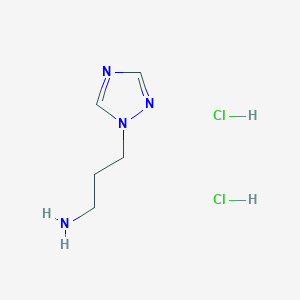

![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1455439.png)
